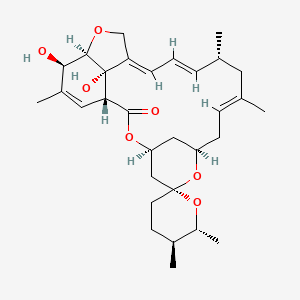
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is a member of the juvenile hormone family, which are acyclic sesquiterpenoids. These hormones play crucial roles in regulating development, metamorphosis, and reproduction in insects. This compound is particularly significant due to its unique structure and widespread presence in various insect species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is synthesized through the epoxidation of methyl farnesoate. The process involves the use of cytochrome P450 enzymes, specifically CYP15 and CYP6g2, which facilitate the formation of the bisepoxide structure . The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the successful conversion of methyl farnesoate to juvenile hormone III bisepoxide.
Industrial Production Methods: Industrial production of juvenile hormone III bisepoxide involves large-scale synthesis using bioreactors. These bioreactors provide the necessary conditions for the enzymatic reactions to occur efficiently. The process is optimized to maximize yield and purity, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the epoxide groups, leading to different structural forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed: The major products formed from these reactions include various epoxide derivatives and reduced forms of juvenile hormone III bisepoxide.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study epoxidation reactions and enzyme mechanisms.
Biology: It plays a crucial role in understanding insect development and metamorphosis, serving as a key hormone in various biological studies.
Medicine: Research on juvenile hormone III bisepoxide contributes to the development of insect growth regulators and potential insecticides, which can be used to control pest populations.
Industry: The compound is used in the production of insecticides and other agricultural products, leveraging its unique properties to enhance efficacy
Wirkmechanismus
Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate exerts its effects by binding to specific receptors in insects, such as the Methoprene-tolerant (Met) receptor. This binding activates a cascade of molecular events that regulate gene expression and physiological processes. The hormone maintains the juvenile state in insects by inhibiting the action of ecdysteroids, which are responsible for initiating metamorphosis .
Vergleich Mit ähnlichen Verbindungen
- Juvenile hormone I
- Juvenile hormone II
- Juvenile hormone III
- Juvenile hormone III skipped bisepoxide
Comparison: Methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate is unique due to its bisepoxide structure, which distinguishes it from other juvenile hormones. This structural difference results in distinct biological activities and specific receptor interactions. While other juvenile hormones also regulate insect development and reproduction, juvenile hormone III bisepoxide has a more potent effect in certain insect species, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C16H26O4 |
|---|---|
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
methyl (E)-5-[(2S,3S)-3-[2-[(2R)-3,3-dimethyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+/t12-,13+,16+/m1/s1 |
InChI-Schlüssel |
ZKZPJBPCLACUKB-ORLMQAGASA-N |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Isomerische SMILES |
C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H]2C(O2)(C)C |
Kanonische SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Synonyme |
6,7,10,11-bisepoxy-3,7,11-trimethyl-2-dodecenoic acid methyl ester JH III bisepoxide JHB3 juvenile hormone III bisepoxide methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate](/img/structure/B1244345.png)
![5H-Furo[3,4-b]pyran-5-one,2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-,(2r,3r,7s,7ar)-(9ci)](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)
![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)






